3-Nitrotetrahydrothiophene 1,1-dioxide
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Overview
Description
3-Nitrotetrahydrothiophene 1,1-dioxide is a heterocyclic compound with the molecular formula C₄H₇NO₄S It is a derivative of tetrahydrothiophene, where the sulfur atom is oxidized to a sulfone and a nitro group is attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Nitrotetrahydrothiophene 1,1-dioxide can be synthesized through the oxidation of tetrahydrothiophene derivatives. Common oxidizing agents used include organic peracids such as peracetic acid, perbenzoic acid, and m-chloroperbenzoic acid . The reaction is typically carried out under neutral conditions, and the workup procedure is straightforward as the oxidizing agent is converted into a simple byproduct like acetone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Nitrotetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and dimethyldioxirane.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted tetrahydrothiophene derivatives.
Scientific Research Applications
3-Nitrotetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Nitrotetrahydrothiophene 1,1-dioxide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfone group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with biological molecules . These interactions can affect cellular pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiophene 1,1-dioxide: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrothiophene: Contains a nitro group but lacks the sulfone group, leading to different chemical properties and reactivity.
Thiophene 1,1-dioxide: Similar structure but without the tetrahydro ring, affecting its electronic properties and reactivity.
Uniqueness
3-Nitrotetrahydrothiophene 1,1-dioxide is unique due to the presence of both a nitro group and a sulfone group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C4H7NO4S |
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Molecular Weight |
165.17 g/mol |
IUPAC Name |
3-nitrothiolane 1,1-dioxide |
InChI |
InChI=1S/C4H7NO4S/c6-5(7)4-1-2-10(8,9)3-4/h4H,1-3H2 |
InChI Key |
HLMNMEQKKAHRJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1[N+](=O)[O-] |
Origin of Product |
United States |
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